2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis of novel amino acid derivatives, showcasing its role in the creation of new molecules with potential pharmaceutical applications. For instance, it has been used in the synthesis of highly conformationally-constrained novel α-amino acid derivatives with high stereoselectivity, which could be of significant interest in drug design and development (Yang et al., 2015).
Potential in Drug Design
- Research into the synthesis of pseudopeptidic and benzodiazepines via Ugi reaction highlights the compound's utility in drug discovery. Sequential reactions involving 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid derivatives have led to the creation of enantiomerically pure compounds that could be beneficial in new drug designs (Lecinska et al., 2010).
Hydrogel Formation for Drug Delivery
- Its derivatives have been investigated for their gelation properties, demonstrating potential in creating hydrogels for drug delivery systems. Such hydrogels can entrap and release pharmaceuticals in a controlled manner, offering a promising avenue for localized therapy and sustained release of drugs (Guchhait et al., 2021).
Exploring Chemical Properties
- Studies on the crystal structure of related compounds provide insights into the molecular conformations and interactions at play, which are crucial for understanding how these molecules might behave in different environments or when incorporated into larger molecular structures (Jankowska et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBLTLXJGNILPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402797 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-4-cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid | |
CAS RN |
135414-03-8 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-4-cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.